molecular formula C13H8F3NO B11861171 2-(Trifluoromethoxy)naphthalene-5-acetonitrile

2-(Trifluoromethoxy)naphthalene-5-acetonitrile

Cat. No.: B11861171
M. Wt: 251.20 g/mol
InChI Key: XVEPQVWOSGFKIL-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)naphthalene-5-acetonitrile is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, with an acetonitrile group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)naphthalene-5-acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthoquinones, primary amines, and substituted naphthalene derivatives, depending on the specific reaction and conditions used .

Scientific Research Applications

2-(Trifluoromethoxy)naphthalene-5-acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Trifluoromethoxy)naphthalene-5-acetonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethoxy)benzeneacetonitrile
  • 2-(Trifluoromethoxy)phenylacetonitrile
  • 2-(Trifluoromethoxy)aniline

Uniqueness

2-(Trifluoromethoxy)naphthalene-5-acetonitrile is unique due to the presence of the naphthalene ring, which provides additional aromatic stability and potential for π-π interactions. This distinguishes it from other trifluoromethoxy-containing compounds, which may have simpler aromatic structures .

Properties

Molecular Formula

C13H8F3NO

Molecular Weight

251.20 g/mol

IUPAC Name

2-[6-(trifluoromethoxy)naphthalen-1-yl]acetonitrile

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)18-11-4-5-12-9(6-7-17)2-1-3-10(12)8-11/h1-5,8H,6H2

InChI Key

XVEPQVWOSGFKIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)(F)F)C(=C1)CC#N

Origin of Product

United States

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